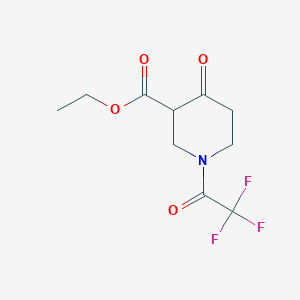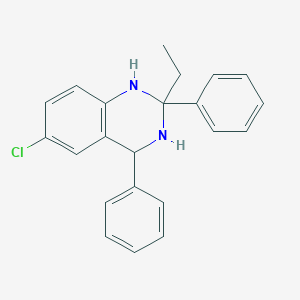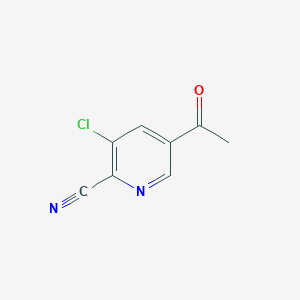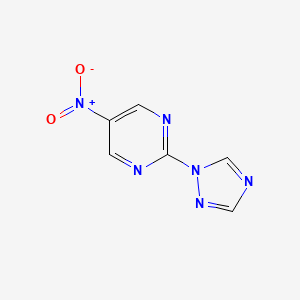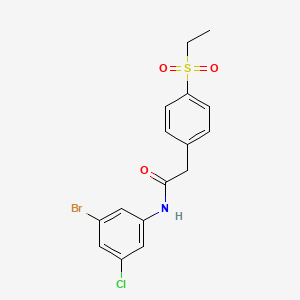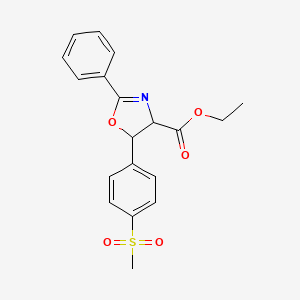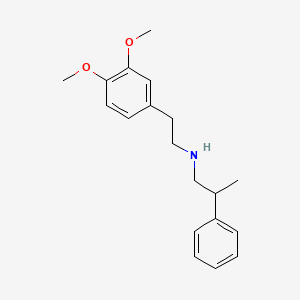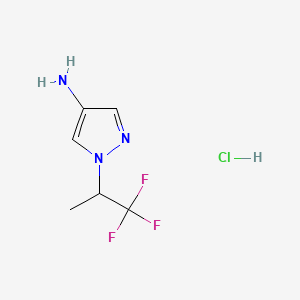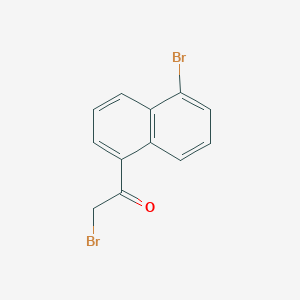![molecular formula C14H24N2O6 B13890056 Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a cyclobutane ring, and an amine group. The presence of oxalic acid as a counterion enhances its stability and solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-oxaspiro[3.3]heptan-3-amine typically involves multiple steps. One common method starts with commercially available 3-oxocyclobutane-1-carboxylic acid. This compound undergoes a series of reactions, including cyclization and amination, to form the spirocyclic structure . The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process may include the use of specialized equipment for sonication and filtration to ensure high yields and purity. The scalability of the process can be challenging, particularly in the removal of magnesium salts formed during the deprotection step .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in drug discovery.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of oxalic acid;1-oxaspiro[3.3]heptan-3-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but lacks the oxalic acid counterion.
1-oxaspiro[3.3]heptan-3-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties.
Uniqueness
Oxalic acid;1-oxaspiro[3.3]heptan-3-amine is unique due to the presence of both the oxetane and cyclobutane rings, as well as the oxalic acid counterion. This combination of features enhances its stability, solubility, and reactivity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C14H24N2O6 |
|---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
oxalic acid;1-oxaspiro[3.3]heptan-3-amine |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*7-5-4-8-6(5)2-1-3-6;3-1(4)2(5)6/h2*5H,1-4,7H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NWGYKSMXRQNZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(CO2)N.C1CC2(C1)C(CO2)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


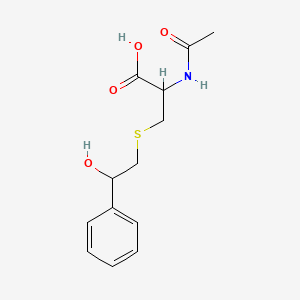
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
